[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine
Overview
Description
“[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine” is an organic compound with the molecular formula C12H15Cl2N . It appears as a liquid and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15Cl2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.16 . It is a liquid at room temperature .Scientific Research Applications
Improved Synthesis Processes : The compound has been used in the improved industrial synthesis of antidepressant sertraline hydrochloride. A novel process using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate was found to be more advantageous than previous methods in terms of yield, environmental impact, and safety (Vukics et al., 2002).
Simplification of Synthesis Processes : Research has led to a cleaner, simpler, and more efficient alternative for the synthesis of sertraline imine, an intermediate for sertraline hydrochloride. This process involves condensation reactions in environmentally friendly solvents, enhancing imine formation and avoiding hazardous byproducts (Taber et al., 2004).
Catalysis in Chemical Reactions : The compound has been used in transfer hydrogenation reactions, demonstrating its utility in catalyzing chemical processes. A study explored its use in synthesizing high-yield quinazoline-based ruthenium(II) complexes, achieving excellent conversions and high turnover frequency values (Karabuğa et al., 2015).
Development of Antidepressant Drugs : It has been used in the development of novel derivatives that act as "biased agonists" of serotonin 5-HT1A receptors. These derivatives have shown potential as antidepressant drug candidates due to their selectivity and pharmacokinetic profile (Sniecikowska et al., 2019).
Anticancer Research : The compound has played a role in the synthesis of new palladium and platinum complexes. These complexes have been studied for their anticancer activity against various human cancer cell lines, showing potential for further investigation in cancer treatment (Mbugua et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
[1-(2,4-dichlorophenyl)cyclopentyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKARNZUKPSNSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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